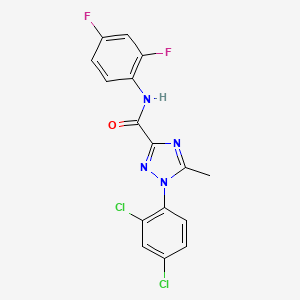
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2F2N4O and its molecular weight is 383.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family known for its diverse biological activities. This compound has garnered attention for its potential as a herbicide and its cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound through a review of existing literature, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 212201-70-2
- Molecular Formula : C18H14Cl2F2N4O2
- Molecular Weight : 396.23 g/mol
The compound features a triazole ring which is pivotal in its biological activity. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings enhances its herbicidal and anticancer properties.
Anticancer Activity
Recent studies have demonstrated the cytotoxic potential of various triazole derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
| Study Reference | Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Hep-G2 | 10.99 | Ellipticine (11.5) | |
| HCT-116 | 6.20 | Doxorubicin (10.8) | |
| T47D | 27.30 | Not specified |
The compound exhibited significant cytotoxicity against liver cancer cells (Hep-G2), showing comparable efficacy to established chemotherapeutics like doxorubicin and ellipticine. The structure-activity relationship indicates that the presence of electronegative substituents such as fluorine and chlorine enhances the anticancer potential.
Herbicidal Activity
As an azolylcarboxamide derivative, this compound is classified as a herbicide. Its mechanism involves inhibiting specific enzymatic pathways within plants that are critical for growth and development. The following points highlight its herbicidal activity:
- Effective against a range of broadleaf weeds.
- Mechanism likely involves disruption of biosynthetic pathways similar to other triazole-based herbicides.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Halogen Substitution : The presence of chlorine and fluorine increases lipophilicity and alters electronic properties, enhancing interaction with biological targets.
- Triazole Ring : The triazole moiety is known for its ability to coordinate with metal ions and interact with various enzymes.
- Amide Functionality : The carboxamide group contributes to hydrogen bonding capabilities, which can improve binding affinity to target proteins.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives:
- A study by reported that compounds similar to our target showed promising results against multiple cancer cell lines with IC50 values ranging from 6 to 30 µM.
- Another investigation focused on the herbicidal properties revealed that modifications in the phenyl rings significantly impacted efficacy against specific weed species.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-13-4-3-10(19)7-12(13)20)23-24(8)14-5-2-9(17)6-11(14)18/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZSAKHDKOJJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













